molecular formula C21H13FN2O3 B3129339 Phenyl 3-(4-fluorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate CAS No. 339021-35-1

Phenyl 3-(4-fluorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate

Cat. No.: B3129339
CAS No.: 339021-35-1
M. Wt: 360.3 g/mol
InChI Key: CSQTYEYZBQBZNX-UHFFFAOYSA-N
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Description

Phenyl 3-(4-fluorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate is a phthalazine-derived compound characterized by a 4-fluorophenyl substituent at position 3 of the phthalazine ring and a phenyl ester group at position 1. The 4-fluorophenyl group enhances electronic properties and may influence binding interactions in biological systems, while the phenyl ester moiety affects solubility and metabolic stability .

Properties

IUPAC Name

phenyl 3-(4-fluorophenyl)-4-oxophthalazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13FN2O3/c22-14-10-12-15(13-11-14)24-20(25)18-9-5-4-8-17(18)19(23-24)21(26)27-16-6-2-1-3-7-16/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQTYEYZBQBZNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=NN(C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201160334
Record name Phenyl 3-(4-fluorophenyl)-3,4-dihydro-4-oxo-1-phthalazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201160334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339021-35-1
Record name Phenyl 3-(4-fluorophenyl)-3,4-dihydro-4-oxo-1-phthalazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339021-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenyl 3-(4-fluorophenyl)-3,4-dihydro-4-oxo-1-phthalazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201160334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 3-(4-fluorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate typically involves multi-step organic reactions. The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Phenyl 3-(4-fluorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different chemical and physical properties, making them suitable for various applications.

Scientific Research Applications

Chemistry: In the field of chemistry, Phenyl 3-(4-fluorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound can be utilized as a probe or inhibitor in biochemical assays. Its ability to interact with specific molecular targets makes it valuable for studying biological processes and pathways.

Medicine: this compound has shown potential as a therapeutic agent in the treatment of various diseases. Its pharmacological properties are being explored for the development of new drugs with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound can be used as an intermediate in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which Phenyl 3-(4-fluorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substitution Patterns and Electronic Effects

The compound’s structural analogs differ primarily in substituents on the phthalazine ring and ester groups. Key comparisons include:

Table 1: Structural and Physicochemical Properties of Phthalazine Derivatives
Compound Name CAS Molecular Formula Molar Mass (g/mol) Substituents (Position 3) Ester Group (Position 1)
Methyl 3-(4-fluorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate 339021-34-0 C₁₆H₁₁FN₂O₃ 298.27 4-Fluorophenyl Methyl
Phenyl 3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate 63118-61-6 C₂₂H₁₆N₂O₄ 372.37 4-Methoxyphenyl Phenyl
Ethyl 3-(3-chloro-2-methylphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate 866039-08-9 C₁₈H₁₅ClN₂O₃ 342.78 3-Chloro-2-methylphenyl Ethyl

Key Observations :

  • Electron-Withdrawing vs.
  • Steric and Solubility Effects : The phenyl ester (target compound) offers greater steric bulk and lower solubility in aqueous media compared to methyl or ethyl esters (CAS 339021-34-0 and 866039-08-9) .

Structure–Activity Relationship (SAR) Insights

For example:

  • Chalcone 2j (4-bromo and 4-fluoro substituents) showed an IC₅₀ of 4.7 μM, outperforming analogs with methoxy groups (IC₅₀ >25 μM) .
  • Extrapolating this to phthalazines, the 4-fluorophenyl group in the target compound may confer superior bioactivity over methoxy-substituted analogs (e.g., CAS 63118-61-6) .

Biological Activity

Phenyl 3-(4-fluorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on recent studies.

Synthesis

The compound was synthesized through a multi-step process involving the coupling of relevant precursors. The synthesis typically employs methods such as HATU coupling followed by deprotection steps, which are crucial for obtaining the desired phthalazine derivative. Characterization of the compound was performed using techniques like NMR and mass spectrometry to confirm its structure.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly antimicrobial and anticancer properties. The following sections detail specific findings related to its biological effects.

Antimicrobial Activity

  • Inhibition of Bacterial Growth :
    • The compound demonstrated significant inhibitory effects against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli, with a minimum inhibitory concentration (MIC) as low as 0.21 µM .
    • It also showed activity against Gram-positive bacteria such as Micrococcus luteus and certain fungal species, including Candida albicans.
  • Mechanism of Action :
    • Molecular docking studies revealed that the compound interacts with critical enzymes involved in bacterial DNA replication, such as DNA gyrase. Binding interactions were characterized by hydrogen bonds and hydrophobic interactions with active site residues .

Anticancer Activity

  • Cytotoxicity Studies :
    • In vitro assays using human cell lines (e.g., HaCat keratinocytes) indicated that the compound has cytotoxic effects, with IC50 values suggesting selective toxicity towards cancerous cells while sparing normal cells .
    • The compound's ability to induce apoptosis in cancer cells was also noted, highlighting its potential as an anticancer agent.
  • Cellular Mechanisms :
    • Studies suggest that the compound may trigger apoptotic pathways through the activation of caspases and modulation of cell cycle progression .

Case Studies

Several case studies have been documented to illustrate the biological activity of this compound:

StudyFindings
Study 1Demonstrated potent antibacterial activity against clinical isolates with MIC values significantly lower than standard antibiotics .
Study 2Investigated the cytotoxic effects on various cancer cell lines, revealing promising results for further development as an anticancer drug .
Study 3Explored the molecular interactions with DNA gyrase, providing insights into its mechanism of action against bacterial pathogens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenyl 3-(4-fluorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate
Reactant of Route 2
Reactant of Route 2
Phenyl 3-(4-fluorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.